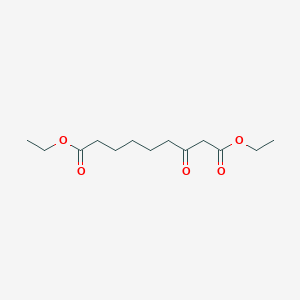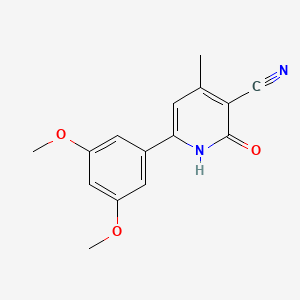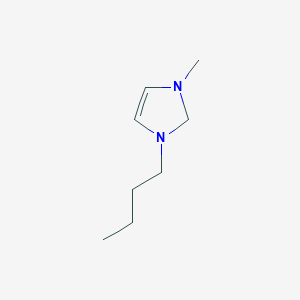![molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde: 3-(4-Methoxyphenyl)propanoyl chloride , is a chemical compound with the molecular formula C10H11ClO2. It is an organic compound containing a benzaldehyde moiety, a propanoyl group, and a thiobenzoyl group. The compound’s structure consists of a benzene ring substituted with a methoxy group (OCH3) at the para position (position 4) and a propanoyl group (CH3CH2C=O) at the meta position (position 3). The thiobenzoyl group (C6H5SC=O) is attached to the benzene ring.
Preparation Methods
Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.
Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.
Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.
Chemical Reactions Analysis
Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.
Substitution: The propanoyl chloride group can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.
Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.
Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:
Organic Synthesis: As an acylating agent in the preparation of various compounds.
Medicinal Chemistry: It may serve as a building block for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
Comparison with Similar Compounds
While I don’t have information on similar compounds specific to this exact structure, you can explore related acyl chlorides, benzaldehydes, and thiobenzaldehydes to highlight its uniqueness.
Remember that further research and experimental data are crucial for a comprehensive understanding of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde’s properties and applications
Properties
Molecular Formula |
C17H16O2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3 |
InChI Key |
MBRZIAXEXFFRAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)



![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
